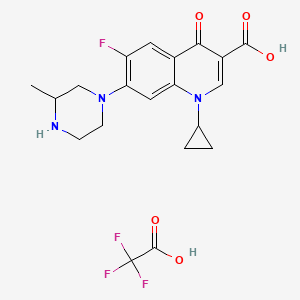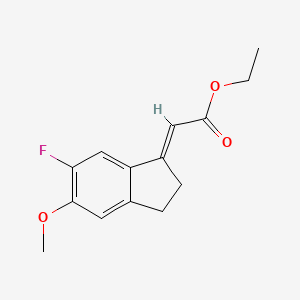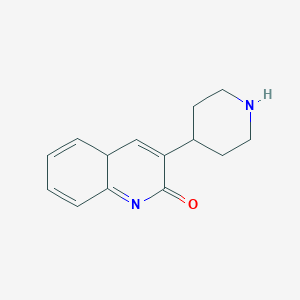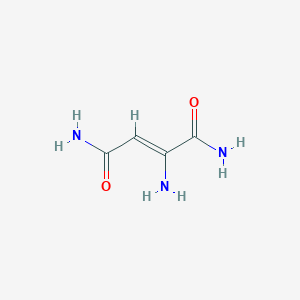
Meso-tetra (2,3,4-trifluorophenyl) porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-tetra (2,3,4-trifluorophenyl) porphine is a synthetic porphyrin compound characterized by the presence of four trifluorophenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of macrocyclic compounds that play crucial roles in various biological systems, such as hemoglobin and chlorophyll.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetra (2,3,4-trifluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,4-trifluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphine ring. The resulting product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Meso-tetra (2,3,4-trifluorophenyl) porphine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Porpholactones: Formed through oxidation reactions.
Reduced Porphyrins: Resulting from reduction reactions.
Functionalized Porphyrins: Obtained through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Meso-tetra (2,3,4-trifluorophenyl) porphine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of meso-tetra (2,3,4-trifluorophenyl) porphine involves its ability to interact with molecular targets through its porphine ring. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
- Meso-tetra (4-carboxyphenyl) porphyrin
- Meso-tetra (4-trifluoromethylphenyl) porphine
Uniqueness
Meso-tetra (2,3,4-trifluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms on the phenyl groups, which significantly influences its electronic properties and reactivity. This unique structure makes it particularly valuable for applications requiring high chemical stability and specific electronic characteristics .
Eigenschaften
Molekularformel |
C44H18F12N4 |
|---|---|
Molekulargewicht |
830.6 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(2,3,4-trifluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H |
InChI-Schlüssel |
LJNDKSBQGRXRKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)



![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)



![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)


![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)
